REACTION_CXSMILES
|
[I-].[Na+].[Li][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:9][C:8]=2[CH:7]=[CH:6][CH:5]=1.[I-].S([O-])(=O)(=O)C>C1COCC1>[CH:14]1[C:15]2[C:16](=[O:18])[C:17]3[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=3)[CH2:9][C:10]=2[CH:11]=[CH:12][CH:13]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
lithio anthrone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
|
Name
|
iodide mesylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].S(C)(=O)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred with basic alumina (120 g) for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The second solution was prepared
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
ADDITION
|
Details
|
a mixture of VI-i/VII-i
|
Type
|
WASH
|
Details
|
The solution was washed with saturated aqueous brine (2×0.90 L)
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with toluene (1.3 L)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 90° C.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
concentrated by atmospheric distillation to 500 mL
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
to crystallize I
|
Type
|
CUSTOM
|
Details
|
Further crystallization
|
Type
|
ADDITION
|
Details
|
was induced by the dropwise addition of n-heptane (0.60 L)
|
Type
|
TEMPERATURE
|
Details
|
by cooling to 0° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with n-heptane (0.2 L)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |